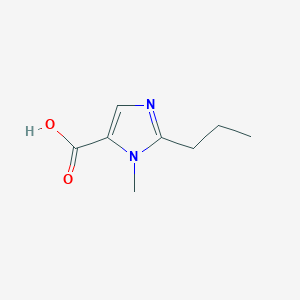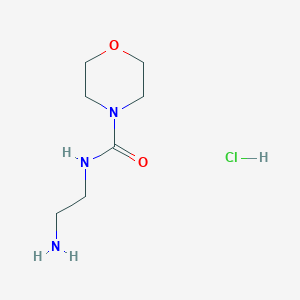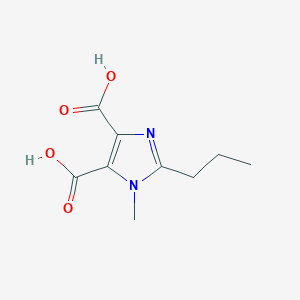
1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid
Descripción general
Descripción
1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid (MPCA) is an organic compound with a wide range of applications in the scientific research field. This compound is a derivative of imidazole and is used as a building block for the synthesis of various compounds. It has been used in various biochemical and physiological experiments and its mechanism of action is being studied.
Aplicaciones Científicas De Investigación
1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid has been used in various scientific research applications such as the synthesis of various compounds, biochemical assays, and physiological experiments. It has also been used in the preparation of imidazole-based drugs, which are used to treat a variety of diseases. In addition, this compound has been used as a starting point for the synthesis of new compounds with potential therapeutic applications.
Mecanismo De Acción
1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid is known to act as a chelating agent, which means that it binds to metal ions and forms complexes. This binding allows the compound to modulate the activity of enzymes and other proteins. In addition, this compound can also act as an antioxidant, which means that it can scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, alter the expression of genes, and regulate the activity of various hormones. In addition, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid in lab experiments is that it is relatively easy to synthesize and the yield of the reaction is usually high. In addition, it is relatively non-toxic and has a wide range of applications in scientific research. However, one of the main limitations of using this compound is that it is not very stable and can easily decompose in the presence of light or heat.
Direcciones Futuras
Future research on 1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid could focus on its applications in drug discovery and development, as well as its potential therapeutic applications. In addition, further research could explore its effects on various biochemical and physiological processes, and its potential as an antioxidant and anti-inflammatory agent. Finally, research could also focus on developing new methods for synthesizing this compound, as well as improving its stability and shelf-life.
Propiedades
IUPAC Name |
3-methyl-2-propylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-7-9-5-6(8(11)12)10(7)2/h5H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAJEMTZNUQMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










amine](/img/structure/B3162757.png)



![2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B3162791.png)

